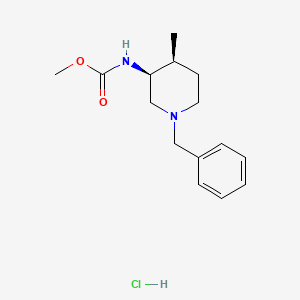

cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride

Description

cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride is a piperidine derivative characterized by a benzyl group at the N-position, a methyl substituent at position 4, and a methoxycarbonylamino (-NHCOOCH₃) group at position 3 in the cis configuration. The compound’s hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical research, particularly in studies targeting central nervous system (CNS) receptors or enzyme inhibition. Its synthesis typically involves multi-step reactions, including benzylation, carbamate formation, and stereoselective reduction to achieve the cis configuration.

Properties

CAS No. |

694495-65-3 |

|---|---|

Molecular Formula |

C15H22N2O2 |

Molecular Weight |

262.35 g/mol |

IUPAC Name |

methyl N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]carbamate |

InChI |

InChI=1S/C15H22N2O2/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)/t12-,14+/m1/s1 |

InChI Key |

PECKJJLXPJQABJ-OCCSQVGLSA-N |

SMILES |

CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2.Cl |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1NC(=O)OC)CC2=CC=CC=C2 |

Canonical SMILES |

CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H23ClN2O2

- Molecular Weight : 298.81 g/mol

- CAS Number : [Not provided in the sources]

The compound features a piperidine ring substituted with a benzyl group and a methoxycarbonylamino group, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its role as a receptor antagonist and its potential therapeutic applications.

1. Receptor Antagonism

Studies have shown that benzylpiperidine derivatives exhibit significant antagonistic effects on chemokine receptors. For instance, N-(alkyl)benzylpiperidines have been identified as essential pharmacophores for selective CCR3 antagonists, demonstrating low nanomolar binding potency and functional antagonism in vitro .

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with chemokine receptors. This modulation can lead to inhibition of eosinophil chemotaxis and calcium mobilization, which are critical in inflammatory responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

In Vitro Assays

In vitro assays have been employed to evaluate the biological activity of this compound:

- Antioxidant Activity : The compound's ability to scavenge free radicals has been assessed using DPPH and ABTS assays.

- Enzyme Inhibition : Assays measuring inhibition of acetylcholinesterase and other enzymes have indicated potential neuroprotective effects.

Scientific Research Applications

Synthesis and Scale-Up

The synthesis of cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine hydrochloride has been optimized for large-scale production. A notable method involves hydroboration followed by oxidation and reductive amination, allowing for the efficient generation of this compound in quantities suitable for industrial applications. The process has been scaled up to produce 10 kg batches, indicating its viability for commercial use .

Therapeutic Applications

The primary therapeutic applications of this compound are linked to its role as an intermediate in the synthesis of bioactive molecules. Here are some key areas of application:

- Immunosuppressive Agents : The compound is associated with the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have been shown to inhibit protein kinases such as JAK3. These inhibitors are crucial for treating autoimmune diseases and conditions requiring immune suppression, including rheumatoid arthritis, lupus, and multiple sclerosis .

- Cancer Therapy : Compounds derived from this compound have demonstrated potential in cancer treatment due to their ability to modulate immune responses and inhibit tumor growth .

- Neurological Disorders : Research indicates that derivatives of this compound may have applications in treating neurological disorders such as Alzheimer’s disease and other neurodegenerative conditions due to their neuroprotective properties .

Case Studies

Several studies have documented the efficacy of drugs synthesized from this compound:

- Tofacitinib Development : Tofacitinib, an FDA-approved drug for rheumatoid arthritis, is synthesized using intermediates derived from this compound. Its development showcases the importance of this compound in creating effective therapeutic agents .

- Pyrrolo[2,3-d]pyrimidine Derivatives : In a study focusing on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, researchers demonstrated that compounds derived from this compound exhibited significant activity against various cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares structural similarities with other piperidine derivatives, particularly those with benzyl and methyl substituents. A notable analog is cis-1-Benzyl-3-(methylamino)-4-methylpiperidine Dihydrochloride (CAS 477600-68-3), which differs in the substituent at position 3 (methylamino vs. methoxycarbonylamino) and salt form (dihydrochloride vs. hydrochloride) .

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural formula.

Functional Group Impact on Properties

Methoxycarbonylamino vs. Methylamino: The methoxycarbonylamino group introduces a carbamate moiety, which increases steric bulk and polarity compared to the simpler methylamino group. This difference likely reduces membrane permeability but enhances metabolic stability, as carbamates are less prone to enzymatic degradation than primary amines . The methylamino group in the dihydrochloride analog may improve lipophilicity, favoring blood-brain barrier penetration—a critical factor for CNS-targeting drugs.

Salt Form :

- The hydrochloride salt of the target compound provides moderate solubility in aqueous media, while the dihydrochloride form of the analog may offer higher solubility due to additional protonation sites.

Research Findings and Limitations

- Synthetic Challenges: The methoxycarbonylamino group requires precise reaction conditions to avoid hydrolysis during synthesis, unlike the more stable methylamino group.

- Biological Activity: While neither compound’s pharmacological data is fully disclosed in the provided evidence, structural trends suggest divergent applications. The carbamate derivative may serve as a protease inhibitor or prodrug, whereas the methylamino analog could act as a neurotransmitter analog.

Preparation Methods

Starting Materials and Initial Functionalization

- Aminopyridine Derivatives as Precursors: One efficient approach begins with aminopyridine substrates, which undergo methylcarbonate introduction under basic conditions to yield carbamate intermediates. For example, the reaction of aminopyridine with methylcarbonate in the presence of potassium tert-butoxide in an aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) at 0–30 °C generates a methoxycarbonylamino intermediate (compound 14 in patent CN104710346A).

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Aminopyridine, potassium tert-butoxide, methylcarbonate, aprotic solvent, 0–30 °C | Formation of methoxycarbonylamino intermediate |

Reduction to Piperidine Derivative

- The carbamate intermediate is then reduced using lithium aluminum hydride (LiAlH4) in an aprotic solvent at 10–70 °C to afford the corresponding piperidine derivative (compound 15). This step is critical for saturating the pyridine ring and establishing the piperidine framework.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 2 | LiAlH4, aprotic solvent, 10–70 °C | Reduction of carbamate to piperidine |

N-Benzylation and Formation of Pyridinium Salt

- The piperidine intermediate is reacted with benzyl bromide (or similar benzylating agents) in aprotic solvents to form the N-benzylated pyridinium bromide salt (compound 16). This step introduces the benzyl group on the nitrogen atom, a key feature of the target molecule.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 3 | Benzyl bromide, aprotic solvent | N-Benzylation to form pyridinium salt |

Catalytic Hydrogenation for Stereoselective Reduction

- Catalytic hydrogenation of the N-benzyl-3-(tert-butoxycarbonylamino)-4-methyl-pyridinium salt in methanol using catalysts such as platinum dioxide or palladium hydroxide is employed to reduce the pyridinium ring to the piperidine ring while controlling the cis stereochemistry. This hydrogenation step is pivotal for obtaining the cis isomer selectively.

| Catalyst | Solvent | Temperature | Outcome |

|---|---|---|---|

| Platinum dioxide | Methanol | Ambient | Selective reduction to cis isomer |

| Palladium hydroxide | Methanol | Ambient | Alternative hydrogenation catalyst |

Hydrochloride Salt Formation and Purification

- The free base of cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and purification.

Optimization and Scale-Up Considerations

Selectivity: The cis/trans isomer ratio can be significantly influenced by the choice of catalyst and reaction conditions. For example, rhodium-catalyzed hydrogenation reported in literature achieved a cis/trans selectivity of 11:1, while the method described in CN104710346A reached 28:1 selectivity with a more cost-effective approach avoiding rhodium.

Yield and Purity: The optimized process yields high purity cis isomer with trans isomer impurity below 1% after hydrochloride salt formation and separation.

Scalability: Process scale-up to 10 kg batches has been demonstrated with careful control of hydroboration, oxidation, and reductive amination steps to maintain yield and stereochemical purity.

Comparative Data Table of Preparation Steps

Research Findings and Notes

The method avoiding the classical two-step reduction of pyridine to piperidone followed by reductive amination significantly reduces synthesis steps and improves efficiency.

Use of lithium aluminum hydride is critical for clean reduction of carbamate intermediates without racemization or over-reduction.

Catalytic hydrogenation conditions must be carefully optimized to maximize cis selectivity and minimize trans isomer formation and side reactions.

Scale-up processes emphasize control of temperature, solvent volumes, and reagent stoichiometry to maintain product quality and yield.

Alternative synthetic routes involving hydroboration and oxidative workup have been explored but are less preferred for this compound due to complexity and cost.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.